N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide

Catalog No.
S13786120
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide

Product Name

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide

IUPAC Name

N-(3-hydroxy-5-methylphenyl)-2-methoxyacetamide

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7-3-8(5-9(12)4-7)11-10(13)6-14-2/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

SCZJFQOWLLLGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)COC

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide is an organic compound characterized by its specific functional groups, including a hydroxyl group, a methoxy group, and an amide linkage. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3, and it features a 3-hydroxy-5-methylphenyl moiety attached to a methoxyacetamide backbone. This compound is of interest in both synthetic organic chemistry and biological research due to its potential applications and unique structural attributes.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, which may alter the compound's reactivity and biological properties.
  • Reduction: The carbonyl group present in the methoxyacetamide can be reduced to an alcohol, potentially leading to different derivatives with varying biological activities.
  • Substitution: The hydroxyl or methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

  • Antioxidant properties: The presence of hydroxyl groups typically contributes to antioxidant activity.
  • Antimicrobial effects: Similar compounds have shown efficacy against various bacterial strains.
  • Analgesic or anti-inflammatory effects: Structural analogs are often explored for pain relief and inflammation reduction.

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Synthesis of N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide may involve several methods:

  • Direct Acylation: The compound can be synthesized by acylating 3-hydroxy-5-methylphenol with 2-methoxyacetyl chloride in the presence of a base, such as pyridine.
  • Condensation Reactions: Alternatively, it may be produced through the condensation of 3-hydroxy-5-methylphenol with 2-methoxyacetamide under acidic conditions.
  • Multi-step Synthesis: More complex synthetic routes could involve multiple steps, including protection-deprotection strategies for functional groups to achieve desired selectivity.

N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide has potential applications in various fields:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Useful in studying structure-activity relationships due to its unique functional groups.
  • Material Science: May serve as a building block for creating novel materials with specific properties.

Interaction studies are crucial for understanding how N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Receptor Interaction: Studies may focus on how it interacts with specific receptors involved in various physiological processes, aiding drug design efforts.

Several compounds share structural similarities with N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
N-(2-Hydroxy-5-methylphenyl)-3-methoxybenzamideHydroxyl and methoxy groups on different phenyl ringsDifferent positioning of functional groups
N-(3-Chlorophenyl)-2-methoxyacetamideChlorine substituent on phenyl ringPotentially different biological activity profile
N-(4-Hydroxyphenyl)-2-methoxyacetamideHydroxyl group on para positionVariation in sterics affecting reactivity

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity. The unique combination of functional groups in N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide positions it distinctly within this class of compounds, potentially offering unique pharmacological profiles worthy of further investigation.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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